![molecular formula C16H18N4O4S2 B2797546 6-(叔丁基磺酰)-3-(苯基磺酰)嘧啶并[1,5-a]嘧啶-7-胺 CAS No. 439110-87-9](/img/structure/B2797546.png)

6-(叔丁基磺酰)-3-(苯基磺酰)嘧啶并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

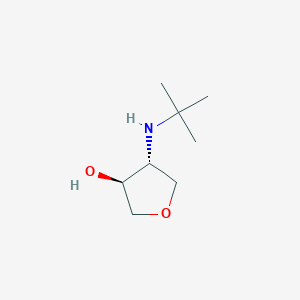

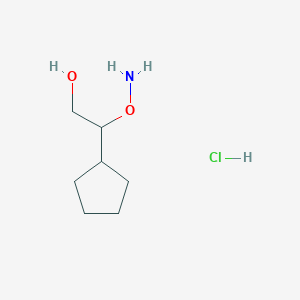

The compound “6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures . They can be applied in medical and pharmaceutical fields due to their unlimited biological aptitude .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by condensation reactions of 5-aminopyrazoles with each of β-diketones, 1,5-diketones, β- ketoaldehydes, α-cyanoaldehydes, β-enaminones, enamines, enaminonitriles, ethers, with unsaturated ketones, unsaturated thiones, unsaturated esters, unsaturated dienones “1,2-allenic”, unsaturated aldehydes, unsaturated imines, and unsaturated nitriles .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrimidine core, with additional tert-butylsulfonyl and phenylsulfonyl groups attached at the 6 and 3 positions, respectively .科学研究应用

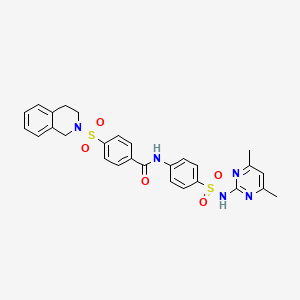

吡唑并[1,5-a]嘧啶在药物发现中的支架

吡唑并[1,5-a]嘧啶支架是药物发现中特有的杂环,表现出广泛的药理性质,如抗癌、CNS 剂、抗感染、抗炎、CRF1 拮抗剂和放射诊断。该支架的构效关系 (SAR) 研究显示出在开发针对各种疾病靶点的类药物候选物方面具有显著潜力。吡唑并[1,5-a]嘧啶核心的多功能性允许合成具有增强生物学特性的衍生物,表明该支架在创建新型治疗剂中的效用 (Cherukupalli 等,2017)。

吡唑并[1,5-a]嘧啶中的区域取向

涉及 3(5)-氨基吡唑和 1,3-双亲电试剂的反应的区域取向和区域选择性,导致吡唑并[1,5-a]嘧啶,对于这些化合物的合成至关重要。特定的区域取向影响嘧啶环上的取代基,这对所得化合物的生物活性和化学性质很重要。了解这些反应有助于设计具有所需官能团的吡唑并[1,5-a]嘧啶,以用于特定的科学应用 (Mohamed & Mahmoud,2019)。

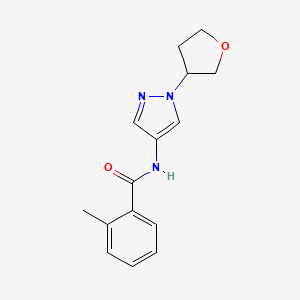

光电材料

吡唑并[1,5-a]嘧啶衍生物也探索用于药学化学之外的应用,例如光电材料的开发。将吡唑并[1,5-a]嘧啶和类似杂环片段并入 π 扩展共轭体系已显示出对于创建新型光电材料的巨大价值。研究这些化合物在电子器件、发光元件、光电转换元件和图像传感器中的潜力,展示了该支架不仅在药理学中而且在材料科学中的多功能性 (Lipunova 等,2018)。

未来方向

作用机制

Target of Action

The primary targets of this compound are p21-checkpoint deficient cells . These cells are a downstream effector of p53 and play a crucial role in cell cycle progression .

Mode of Action

The compound interacts with its targets by preferentially inducing apoptosis in the p21-checkpoint deficient cells . This interaction disrupts the cell cycle progression, leading to endoreduplication and ultimately, apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis . The disruption of the p21-checkpoint results in the failure of the cell to arrest, leading to endoreduplication, and ultimately, apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of apoptosis in p21-checkpoint deficient cells . This leads to increased chemosensitivity compared with the p21-proficient cells, to a variety of clinically used antineoplastic drugs .

Action Environment

Environmental factors such as DNA damage and other environmental stresses influence the compound’s action, efficacy, and stability . These factors can trigger the p21-checkpoint, which when disrupted by the compound, leads to apoptosis .

属性

IUPAC Name |

3-(benzenesulfonyl)-6-tert-butylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-16(2,3)26(23,24)12-9-18-15-13(10-19-20(15)14(12)17)25(21,22)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCPLOLZTBLQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2797463.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)

![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2797482.png)